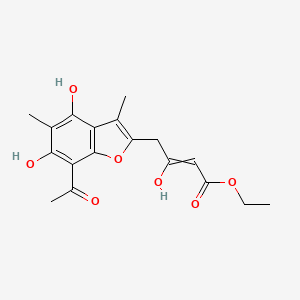
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzofuran ring, acetyl group, and multiple hydroxyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of acetyl and hydroxyl groups under controlled conditions. Common reagents used in these reactions include acetyl chloride, dimethyl sulfate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid ethyl ester
- 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid
Uniqueness
Compared to similar compounds, 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester stands out due to its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
55649-37-1 |
|---|---|
Formule moléculaire |
C18H20O7 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
ethyl 4-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-1-benzofuran-2-yl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C18H20O7/c1-5-24-13(21)7-11(20)6-12-8(2)14-16(22)9(3)17(23)15(10(4)19)18(14)25-12/h7,20,22-23H,5-6H2,1-4H3 |
Clé InChI |
CBAMZUJPKNRJSN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(CC1=C(C2=C(O1)C(=C(C(=C2O)C)O)C(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


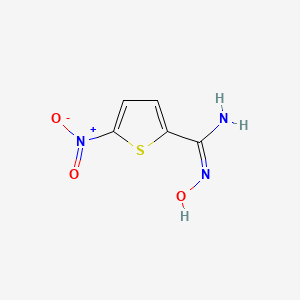
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
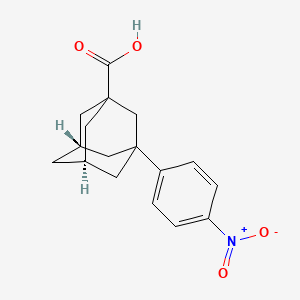
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)

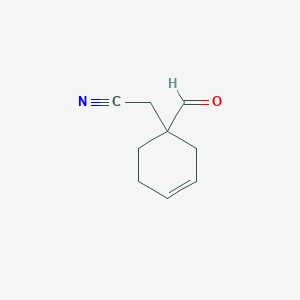
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
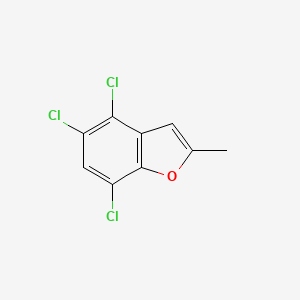
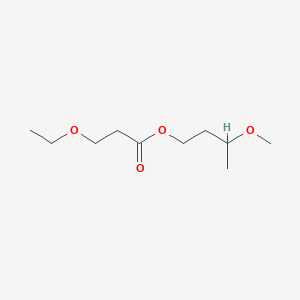
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)

